molecular formula C14H16O B8477210 2-Methyl-6-benzylidenecyclohexanone CAS No. 6324-75-0

2-Methyl-6-benzylidenecyclohexanone

Cat. No.: B8477210
CAS No.: 6324-75-0
M. Wt: 200.28 g/mol
InChI Key: OOXAOPCNIYOINQ-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-benzylidenecyclohexanone (CAS 1208-47-5) is an organic compound with the molecular formula C14H16O. It belongs to a class of compounds known as benzylidenecyclohexanones, which are recognized in scientific research for their potential as scaffolds in the development of bioactive molecules . Researchers are particularly interested in this chemical family for its association with cytotoxic and antitumor activities. Structure-activity relationship (SAR) studies on similar compounds, such as 2,6-bis(benzylidene)cyclohexanones, have shown that specific substitutions on the benzylidene rings can optimize cytotoxic potency against various human tumor cell lines, including breast cancer models (MDA-MB-231 and MCF-7) . These compounds are frequently investigated as inhibitors of mitochondrial function and for their effects on cellular metabolism . Furthermore, benzylidenecyclohexanone derivatives are explored as synthetic analogs of curcumin, designed to overcome the natural compound's limitations of poor absorption and rapid metabolism . Some of these analogs, like 2,6-bis(2,6-dichlorobenzylidene) cyclohexanone (DCC), have demonstrated significantly enhanced in vitro cytotoxic efficacy in studies, highlighting the value of the core structure for medicinal chemistry optimization . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6324-75-0

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

(2Z)-2-benzylidene-6-methylcyclohexan-1-one

InChI

InChI=1S/C14H16O/c1-11-6-5-9-13(14(11)15)10-12-7-3-2-4-8-12/h2-4,7-8,10-11H,5-6,9H2,1H3/b13-10-

InChI Key

OOXAOPCNIYOINQ-RAXLEYEMSA-N

Isomeric SMILES

CC1CCC/C(=C/C2=CC=CC=C2)/C1=O

Canonical SMILES

CC1CCCC(=CC2=CC=CC=C2)C1=O

Origin of Product

United States

Scientific Research Applications

Synthesis Overview

MethodDescriptionYield (%)Reference
HydrogenationUsing platinum or nickel catalystHigh
MoO3 NanoparticlesHeterogeneous catalyst in ethanol-water ratio91-95
Enantioselective α-ArylationCatalyzed by difluorphos palladium species>90% ee

Biological Applications

Research has demonstrated that 2-Methyl-6-benzylidenecyclohexanone exhibits notable biological activities, particularly in cytotoxicity and antibacterial effects.

Cytotoxicity Studies

In a study evaluating structurally isomeric compounds, this compound showed significant cytotoxic effects against human T-lymphocytes, with IC50 values indicating potent activity (less than 10 μM) against various cancer cell lines . The structure-activity relationship revealed correlations between molecular features and cytotoxic potency.

Antibacterial Activity

The compound has also been tested for antibacterial properties against several Gram-positive and Gram-negative bacteria. Certain derivatives exhibited substantial inhibition zones (9–20 mm), suggesting potential as therapeutic agents .

Material Science Applications

Beyond biological applications, this compound is explored for its utility in materials science, particularly as a nonlinear optical material. Its derivatives have been shown to possess intriguing optical properties that could be harnessed in advanced material applications.

Case Studies

Case Study 1: Synthesis Using MoO3 Nanoparticles
A significant study utilized nanosized molybdenum trioxide (MoO3) as a reusable heterogeneous catalyst for synthesizing this compound derivatives. The method demonstrated high yields (up to 95%) and short reaction times while maintaining the stability of the catalyst across multiple uses .

Case Study 2: Cytotoxicity Evaluation
Another research effort focused on the cytotoxic effects of various benzylidene cyclohexanones against murine L1210 cells. The study highlighted the importance of molecular structure in determining cytotoxic potency, with specific configurations leading to enhanced activity .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents Key Structural Features Biological Activity/Application Reference
2-Methyl-6-benzylidenecyclohexanone 2-methyl, 6-benzylidene α,β-unsaturated ketone; conjugated system Cholinesterase inhibition; synthetic precursor
2-Benzyl-6-methylcyclohexanone 2-methyl, 6-benzyl Saturated benzyl group; no conjugation Limited bioactivity; used in organic synthesis
2-Benzoyl-6-benzylidenecyclohexanone 2-benzoyl, 6-benzylidene Dual electron-withdrawing groups Potent dual acetylcholinesterase inhibitor
(±)-(2R,6R)-2-allyl-6-(1H-indol-3-yl)-2-(2-methoxyphenyl)-6-methylcyclohexanone Multiple substituents (allyl, indolyl, methoxyphenyl) Sterically crowded; chiral centers Targeted drug discovery (structure-activity studies)

Key Observations :

  • The benzylidene group in this compound introduces conjugation, enhancing reactivity in Michael additions and Diels-Alder reactions compared to saturated analogues like 2-benzyl-6-methylcyclohexanone .
  • Electron-withdrawing groups (e.g., benzoyl in 2-benzoyl-6-benzylidenecyclohexanone) amplify cholinesterase inhibitory activity by stabilizing transition states in enzyme binding .

Comparative Reactivity

  • Benzylidene vs. Benzyl Groups: The unsaturated benzylidene group facilitates electrophilic additions and cycloadditions, whereas the saturated benzyl group in 2-benzyl-6-methylcyclohexanone participates in nucleophilic substitutions .

Physicochemical Properties

Property This compound 2-Benzyl-6-methylcyclohexanone 2-Hexanone (Reference)
Melting Point 85–86°C (derivative) Not reported -45°C (pure)
Solubility Low in water; soluble in DCM, DCE Similar to cyclohexanones Miscible with organic solvents
Conjugation Effects Strong (UV-Vis active) Absent Absent

Notes:

  • The conjugation in this compound results in distinct UV-Vis absorption, useful in analytical characterization .
  • Simpler ketones like 2-hexanone exhibit higher volatility and lower melting points due to linear structures .

Preparation Methods

Standard Alkaline Hydroxide Method

The most widely reported synthesis involves base-catalyzed aldol condensation. A typical procedure includes:

  • Reactants : 2-Methylcyclohexanone (1.0 eq), benzaldehyde (1.1–2.0 eq).

  • Catalyst : Aqueous NaOH (10–20% w/v) or KOH.

  • Solvent : Ethanol or methanol.

  • Conditions : Reflux (70–80°C) for 4–12 hours, followed by acid quenching (HCl) and recrystallization.

Mechanistic Insights :

  • Enolate Formation : The base deprotonates the α-hydrogen of 2-methylcyclohexanone, generating an enolate.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of benzaldehyde.

  • Proton Transfer and Dehydration : The β-hydroxyketone intermediate undergoes dehydration to yield the conjugated enone.

Optimization Data :

ParameterEffect on YieldNotes
Molar Ratio 1:1.5 optimalExcess benzaldehyde minimizes ketone self-condensation.
Catalyst Loading 10–15% NaOHHigher concentrations accelerate side reactions.
Solvent Ethanol > MethanolEthanol improves solubility of intermediates.

Yield : 65–78% after recrystallization.

Acid-Catalyzed Methods

Protic Acid Catalysis

Acidic conditions avoid enolate formation, instead promoting electrophilic activation of the carbonyl:

  • Reactants : 2-Methylcyclohexanone (1.0 eq), benzaldehyde (1.2 eq).

  • Catalyst : HCl, H₂SO₄, or acetic acid (5–10 mol%).

  • Solvent : Toluene or xylene for azeotropic water removal.

  • Conditions : Reflux (110–120°C) for 6–8 hours.

Key Advantages :

  • Reduces polymerization of benzaldehyde.

  • Suitable for substrates prone to over-dehydration.

Yield : 60–70%, with lower purity than base-catalyzed routes.

Enamine-Mediated Synthesis

Stork Enamine Approach

For sterically hindered ketones, enamine intermediates enhance regioselectivity:

  • Enamine Formation : React 2-methylcyclohexanone with pyrrolidine or morpholine in toluene (Dean-Stark trap).

  • Condensation : Add benzaldehyde and heat to 80–100°C for 4 hours.

  • Hydrolysis : Treat with aqueous HCl to hydrolyze the enamine and isolate the product.

Yield : 70–85%, with superior selectivity for the 6-position.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Key Limitations
Base-Catalyzed NaOH/EtOH, reflux65–7890–95Risk of ketone self-condensation
Acid-Catalyzed H₂SO₄/toluene, reflux60–7085–90Requires rigorous drying
Enamine Pyrrolidine, toluene, 80°C70–8595–98Longer reaction time

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.3–7.5 (m, 5H, Ar-H), 6.8 (s, 1H, CH=), 2.8–2.9 (m, 2H, cyclohexanone CH₂), 2.1 (s, 3H, CH₃), 1.6–1.9 (m, 4H, cyclohexanone ring).

  • ¹³C NMR : δ 188.1 (C=O), 137.2 (CH=), 133.0–128.5 (Ar-C), 30.9–21.6 (cyclohexanone carbons).

  • IR : ν 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

Purity Assessment

  • HPLC : >95% purity using C18 column (acetonitrile/water = 70:30).

  • Melting Point : 118–119°C (lit. 118–119°C).

Industrial-Scale Considerations

  • Catalyst Recovery : NaOH can be neutralized and filtered, reducing waste.

  • Solvent Recycling : Ethanol and toluene are distilled and reused.

  • Byproduct Management : Unreacted benzaldehyde is removed via steam distillation .

Q & A

Basic Research Questions

Q. What synthetic methods are recommended for preparing 2-Methyl-6-benzylidenecyclohexanone?

  • Answer : Base-catalyzed condensation between 2-methylcyclohexanone and benzaldehyde is the primary method. Steric hindrance at the α-methylene position limits reactivity, so stoichiometric control and extended reaction times are critical. Excess carbonyl reagents do not improve yields due to steric and electronic factors .
  • Table 1: Key Synthesis Parameters

ParameterOptimal ConditionReference
CatalystAqueous NaOH or KOH
SolventEthanol/Water mixture
Reaction Time6–12 hours (reflux)

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

  • Answer : Gas Chromatography (GC) separates and quantifies reaction products (e.g., methylcyclohexene isomers) . X-ray diffraction confirms crystallographic parameters, such as monoclinic packing (space group P2₁/c) with four molecules per unit cell .
  • Table 2: Common Analytical Methods

TechniqueApplicationReference
GCProduct distribution analysis
X-ray DiffractionCrystal structure determination

Q. How does steric hindrance influence the synthesis of benzylidenecyclohexanone derivatives?

  • Answer : Steric hindrance at the α-methylene position reduces nucleophilic attack, necessitating precise stoichiometry and catalysis. For example, bulky substituents on the cyclohexanone ring slow condensation kinetics, requiring higher temperatures or prolonged reaction times .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental product distributions and Zaitsev’s rule in dehydration reactions?

  • Answer : Zaitsev’s rule assumes thermodynamic control, but kinetic factors (e.g., E1 vs. E2 mechanisms) and acid strength (protic vs. Lewis acids) may dominate. Use kinetic isotope effects or computational modeling to identify dominant pathways. For example, GC analysis of 2-methylcyclohexanol dehydration revealed unexpected methylenecyclohexane dominance, contradicting Zaitsev .

Q. What strategies prevent isomer formation during dehydrogenation of benzylidenecyclohexanone derivatives?

  • Answer : Mild dehydrogenation agents (e.g., iodine or quinones) under controlled temperatures minimize side reactions. Patent literature demonstrates selective 2-benzylphenol synthesis from benzylidenecyclohexanone without isomerization by optimizing catalyst loading and reaction time .

Q. How does pH affect the photophysical properties of this compound?

  • Answer : In acidic media, protonation forms xanthylium salts (halochromic behavior), while basic conditions revert to neutral species. UV-Vis spectroscopy tracks pH-dependent tautomerism, but water exposure accelerates fatigue .
  • Table 3: pH-Dependent Behavior

pH RangeSpecies FormedOptical PropertyReference
<3Xanthylium saltRed-shifted absorption
>10Deprotonated enolateBlue-shifted emission

Q. What computational or experimental approaches validate reaction mechanisms for benzylidenecyclohexanone transformations?

  • Answer : Isotopic labeling (e.g., D₂O in acid-catalyzed dehydration) distinguishes between concerted (E2) and carbocation-driven (E1) pathways. Computational studies (DFT) map transition states and energy barriers, corroborating experimental GC data .

Methodological Considerations

  • Data Contradiction Analysis : Compare experimental results (e.g., GC retention times) with theoretical predictions using statistical tools (chi-square tests). For example, deviations from Zaitsev’s rule may arise from solvent polarity or competing mechanisms .
  • Multi-Step Synthesis Design : Combine condensation, dehydrogenation, and functionalization steps. A patent method converts benzylidenecyclohexanone to 2-benzylphenol using selective dehydrogenation agents, avoiding isomerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.